Cycloheptane, cycloheptylidene-
Description
Cycloheptane, cycloheptylidene- (CAS: 51175-34-9) is a seven-membered cyclic hydrocarbon with a cycloheptylidene substituent. This compound belongs to the broader class of cycloalkanes and their derivatives, which are pivotal in medicinal and materials chemistry due to their structural flexibility and reactivity. Cycloheptane derivatives, including heterocyclic analogs, are integral to pharmaceuticals such as Alzheimer’s drugs, anticancer agents, and antimicrobial compounds . The cycloheptylidene group introduces unique steric and electronic effects, influencing both synthetic pathways and biological interactions .
Properties
CAS No. |
51175-34-9 |
|---|---|
Molecular Formula |
C14H24 |
Molecular Weight |
192.34 g/mol |
IUPAC Name |
cycloheptylidenecycloheptane |
InChI |
InChI=1S/C14H24/c1-2-6-10-13(9-5-1)14-11-7-3-4-8-12-14/h1-12H2 |
InChI Key |
JPWJQIKXWASNOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=C2CCCCCC2)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptane, cycloheptylidene- can be synthesized through various methods. One common approach involves the hydrogenation of cyclooctatetraene, which is a seven-membered non-benzenoid aromatic compound. This reaction typically requires a catalyst such as palladium or platinum and is carried out under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of cycloheptane, cycloheptylidene- often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Cycloheptane, cycloheptylidene- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of ketones or alcohols.
Reduction: Reduction reactions typically involve the addition of hydrogen, converting the double bond to a single bond.
Substitution: In substitution reactions, one or more hydrogen atoms in the compound are replaced by other atoms or groups of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium or platinum is commonly used.
Substitution: Halogens (e.g., chlorine, bromine) and organometallic reagents are frequently employed in substitution reactions.
Major Products Formed:
Oxidation: Ketones and alcohols.
Reduction: Saturated cycloalkanes.
Substitution: Halogenated cycloalkanes and other substituted derivatives.
Scientific Research Applications
Cycloheptane, cycloheptylidene- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: Cycloheptane, cycloheptylidene- is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cycloheptane, cycloheptylidene- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Reactivity Comparisons
Cycloheptane derivatives are often compared to smaller (e.g., cyclohexane) and larger (e.g., cyclooctane) cycloalkanes. Key distinctions include:
Cycloheptane exhibits higher oxidation reactivity compared to cyclohexane and cyclooctane, as demonstrated by its superior yields (~25%) in catalytic oxidations to alcohols/ketones .
Natural Occurrence and Derivatives
Cycloheptane derivatives are found in natural products, such as patchouli oil (6.03% cycloheptane) and B. mollis extracts (34.21% 4-methylene-1-methyl-2-(2-methyl-1-propenyl)-1-vinyl cycloheptane) . These derivatives often exhibit higher volatility and lower density compared to bicyclic terpenes like caryophyllene .
Q & A
Q. What are the established laboratory synthesis methods for cycloheptane and cycloheptylidene derivatives?
Cycloheptane is typically synthesized via the Clemmensen reduction of cycloheptanone , which involves zinc amalgam and hydrochloric acid to reduce ketones to alkanes . For cycloheptylidene derivatives, methods like Wittig reactions or metathesis may be employed, leveraging strained cycloheptene intermediates. Experimental protocols should emphasize inert atmospheres and controlled temperature to avoid side reactions.
Q. What safety protocols are critical when handling cycloheptane in experimental setups?
Key protocols include:
- Storing cycloheptane in tightly sealed, grounded containers away from oxidizers (e.g., peroxides, nitrates) .
- Using non-sparking tools and explosion-proof equipment in ventilated areas .
- Implementing PPE (gloves, goggles, respirators) to prevent skin/eye contact and inhalation .
- Emergency measures: Immediate washing after exposure and avoiding ignition sources .
Q. Which spectroscopic techniques are most effective for characterizing cycloheptane derivatives?
Nuclear Magnetic Resonance (NMR) is critical for structural elucidation, particularly NMR to distinguish ring carbons. Gas Chromatography-Mass Spectrometry (GC-MS) validates purity, while Infrared (IR) Spectroscopy identifies functional groups like strained C-H bonds in cycloheptylidene systems. Calorimetric methods (e.g., bomb calorimetry) quantify thermodynamic stability .
Q. What are the primary health hazards of cycloheptane exposure, and how are they mitigated?
Acute risks include respiratory irritation , dizziness, and skin redness . Chronic exposure may cause dermatitis . Mitigation involves fume hoods , regular air quality monitoring, and adherence to OSHA’s permissible exposure limits (PELs). Contingency plans for spills (e.g., adsorbent materials) and medical surveillance are essential .
Q. How should cycloheptane be stored to prevent degradation or hazardous reactions?
Store in cool (<25°C), well-ventilated areas using corrosion-resistant containers. Avoid proximity to oxidizers, heat sources, or static electricity. Conduct regular leak checks and label containers with GHS flammability warnings .
Advanced Research Questions
Q. How does conformational analysis of cycloheptane inform its reactivity in organic synthesis?
Cycloheptane adopts a “chair-like” conformation with eclipsed C4–C5 hydrogens, introducing strain. Rotating the C4–C5 bond by 30°–40° relieves eclipsing but increases nonbonded axial interactions . This strain influences reactivity: ring-opening metathesis or acid-catalyzed rearrangements favor pathways that reduce torsional strain. Computational models (DFT/MD simulations) predict regioselectivity in derivatization .
Q. What computational approaches model the puckered conformations of cycloheptane rings?
Cremer-Pople puckering coordinates generalize ring deformation by defining amplitude () and phase () parameters . For cycloheptane, molecular dynamics (MD) simulations with force fields (e.g., MM3) or quantum mechanical methods (DFT) optimize conformers. X-ray crystallography validates predicted puckering modes, though disorder in crystals complicates analysis .
Q. How do thermodynamic properties of cycloheptane vary across conformers, and what methods validate these differences?
Q. What methodologies resolve contradictions in cycloheptane reaction kinetics data under varying conditions?
Systematic reviews (e.g., PRISMA frameworks ) identify bias by comparing studies for variables like solvent polarity, catalyst loading, and temperature . Meta-analyses apply Bayesian statistics to reconcile conflicting rate constants. Controlled replication studies with purified reagents and in situ monitoring (e.g., FTIR) isolate confounding factors .
Q. How can systematic reviews synthesize conflicting data on cycloheptane’s environmental impact?
Cochrane-style reviews prioritize transparent search strategies (e.g., PubMed/Scopus keywords: “cycloheptane ecotoxicity”) and exclude low-quality studies (e.g., non-peer-reviewed data) . Data extraction focuses on endpoints like LC50 for aquatic species and biodegradation half-lives. Contradictions are addressed through sensitivity analysis and subgroup stratification (e.g., freshwater vs. marine ecosystems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
